2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with a methyl group and a sulfonamide functional group. This compound is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:
Bromination and Fluorination: The starting material, 4-fluoroaniline, undergoes bromination to introduce the bromine atom at the 2-position of the benzene ring.
Sulfonamide Formation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Methylation: Finally, the sulfonamide intermediate is methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a sulfone .
Scientific Research Applications
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with biological molecules, primarily through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar in structure but contains a nitro group instead of a sulfonamide group.
2-Bromo-1-fluoro-4-nitrobenzene: Another similar compound with a nitro group.
1-Bromo-4-fluoro-2-isopropoxybenzene: Contains an isopropoxy group instead of a sulfonamide.
Uniqueness
2-Bromo-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide functional groups. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Properties
IUPAC Name |
2-bromo-4-fluoro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCFNIHWCVOCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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